molecular formula C12H21NO4 B13116466 tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate

tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate

Cat. No.: B13116466
M. Wt: 243.30 g/mol
InChI Key: AZVUIRLOAUPNHF-GUBZILKMSA-N
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Description

tert-Butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate is used as a building block for synthesizing more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer new avenues for drug development and treatment strategies .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its versatility makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

AZVUIRLOAUPNHF-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]2[C@@H]1CCO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CCO2)O

Origin of Product

United States

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